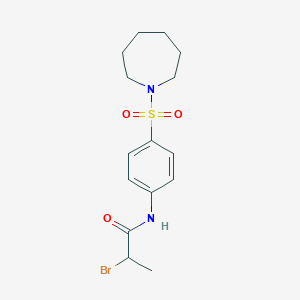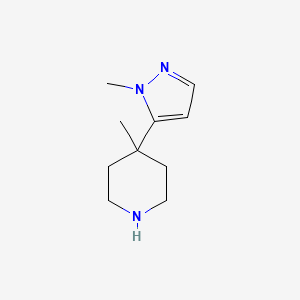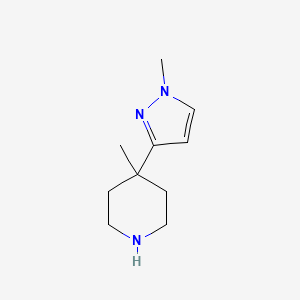![molecular formula C13H18N2O2S B8143525 3-(4-Methylbenzenesulfonyl)-3-azabicyclo[3.2.0]heptan-6-amine](/img/structure/B8143525.png)
3-(4-Methylbenzenesulfonyl)-3-azabicyclo[3.2.0]heptan-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylbenzenesulfonyl)-3-azabicyclo[320]heptan-6-amine is a complex organic compound featuring a bicyclic structure with a sulfonyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylbenzenesulfonyl)-3-azabicyclo[3.2.0]heptan-6-amine typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the bicyclic core: This can be achieved through a cyclization reaction, often involving a Diels-Alder reaction or a similar cycloaddition process.
Introduction of the sulfonyl group: This step typically involves the sulfonylation of the bicyclic core using a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, under basic conditions.
Introduction of the amine group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylbenzenesulfonyl)-3-azabicyclo[3.2.0]heptan-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonyl or amine groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
3-(4-Methylbenzenesulfonyl)-3-azabicyclo[3.2.0]heptan-6-amine has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, particularly those with bicyclic structures.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of 3-(4-Methylbenzenesulfonyl)-3-azabicyclo[3.2.0]heptan-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and amine groups can form hydrogen bonds or ionic interactions with these targets, potentially modulating their activity. The bicyclic structure may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.2.0]heptane: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
4-Methylbenzenesulfonamide: Lacks the bicyclic structure, which may affect its binding properties and reactivity.
Uniqueness
3-(4-Methylbenzenesulfonyl)-3-azabicyclo[320]heptan-6-amine is unique due to the combination of its bicyclic structure and the presence of both sulfonyl and amine groups
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-3-azabicyclo[3.2.0]heptan-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-9-2-4-11(5-3-9)18(16,17)15-7-10-6-13(14)12(10)8-15/h2-5,10,12-13H,6-8,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDDKJQUWQMILK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3CC(C3C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
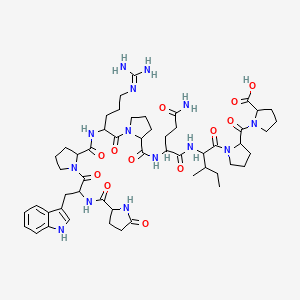

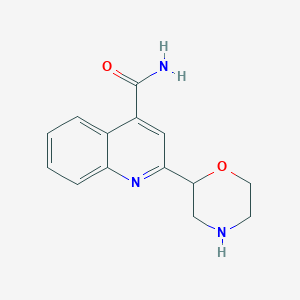

![(4aS,7aS)-4-benzyl-octahydropyrrolo[3,4-b][1,4]oxazin-3-one](/img/structure/B8143471.png)
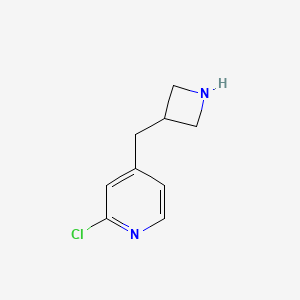
![1-[(3R,3aS,9aS)-3-phenyl-decahydro-1H-pyrrolo[3,2-b]azocin-1-yl]ethan-1-one](/img/structure/B8143490.png)
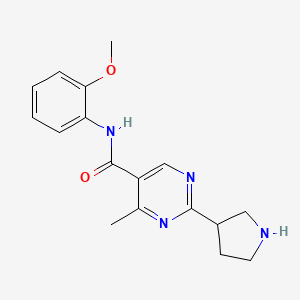
![4-Tosyl-1-oxa-4,8-diazaspiro[5.5]undecane](/img/structure/B8143507.png)

![3-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B8143522.png)
